Tiagabine-d9 4-Carboxy-O-ethyl
CAS No.:
Cat. No.: VC0206948
Molecular Formula: C₂₂H₂₀D₉NO₂S₂
Molecular Weight: 412.66
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₀D₉NO₂S₂ |
|---|---|
| Molecular Weight | 412.66 |
Introduction
Chemical Properties and Identification
Tiagabine-d9 4-Carboxy-O-ethyl is a highly specialized research compound characterized by the selective deuteration of the piperidine ring of the tiagabine metabolite structure. The compound features nine deuterium atoms strategically positioned to create a mass difference from the non-deuterated analog, making it ideal for use as an internal standard in mass spectrometry . The essential properties of this compound are summarized in Table 1.
Table 1: Chemical and Physical Properties of Tiagabine-d9 4-Carboxy-O-ethyl
The structure of Tiagabine-d9 4-Carboxy-O-ethyl maintains the core framework of tiagabine, including the bis(3-methylthiophen-2-yl) moiety and the but-3-en-1-yl linker, while incorporating nine deuterium atoms within the piperidine ring and featuring an ethyl ester group at the 4-position . This strategic deuteration creates a compound that behaves nearly identically to the non-deuterated analog in chromatographic separations but can be distinguished by mass spectrometric detection.
Relationship to Parent Drug Tiagabine
To understand the significance of Tiagabine-d9 4-Carboxy-O-ethyl, it is essential to recognize its relationship to the parent drug tiagabine. Tiagabine is an antiepileptic medication that functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . This inhibition increases GABA concentration in the synaptic cleft, enhancing its inhibitory effects on neuronal activity.
Tiagabine works by binding to recognition sites associated with the GABA uptake carrier, specifically showing high affinity and selectivity for the GAT-1 GABA transporter . This mechanism differs from many other antiepileptic drugs, making tiagabine a valuable treatment option for partial seizures .
The pharmacokinetic profile of tiagabine provides context for understanding the metabolic derivatives that form the basis for compounds like Tiagabine-d9 4-Carboxy-O-ethyl:
Table 2: Pharmacokinetic Properties of Tiagabine
Synthesis and Preparation
The synthesis of Tiagabine-d9 4-Carboxy-O-ethyl requires specialized techniques to incorporate deuterium atoms at specific positions within the molecule. While the exact synthetic route is proprietary to manufacturers, the general approach involves the incorporation of deuterium through chemical reactions that selectively replace hydrogen atoms with deuterium.
The synthesis typically begins with the parent tiagabine compound or a suitable precursor, followed by a series of reactions that include:
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Selective deuteration of the piperidine ring, typically through acid-catalyzed H/D exchange reactions or through the use of deuterated starting materials
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Formation of the 4-carboxy derivative through oxidation processes
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Esterification with ethanol to create the ethyl ester functionality
The process requires careful control to ensure the correct placement of deuterium atoms and to maintain the structural integrity of the compound, particularly the stereochemistry at critical centers. Quality control typically involves confirmation of deuterium incorporation using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Analytical Research
Tiagabine-d9 4-Carboxy-O-ethyl serves several critical functions in analytical research:
Internal Standard for Mass Spectrometry
The primary application of Tiagabine-d9 4-Carboxy-O-ethyl is as an internal standard in mass spectrometry analyses . The deuterated nature of the compound creates a mass shift relative to the non-deuterated analog, allowing analysts to distinguish between the analyte of interest and the internal standard while maintaining nearly identical chemical behavior in sample preparation and chromatographic separation processes .
The use of deuterated internal standards like Tiagabine-d9 4-Carboxy-O-ethyl is particularly valuable because:
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It compensates for variability in sample preparation and injection
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It accounts for ion suppression effects in mass spectrometry
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It provides a reference point for quantification
Metabolic Pathway Tracing
Tiagabine-d9 4-Carboxy-O-ethyl is utilized in research settings to trace and understand the metabolic pathways of tiagabine. By introducing a deuterated analog into experimental systems, researchers can more easily track the formation and fate of metabolites, providing insight into:
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The primary routes of metabolism
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The kinetics of metabolite formation
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The relative abundance of different metabolic products
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The identification of previously unknown metabolites
Method Development and Validation
In the pharmaceutical industry and clinical laboratories, Tiagabine-d9 4-Carboxy-O-ethyl plays a crucial role in the development and validation of analytical methods for tiagabine and its metabolites . These validated methods are essential for:
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Quality control testing of pharmaceutical products
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Therapeutic drug monitoring in patient samples
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Pharmacokinetic studies in clinical trials
Tiagabine Metabolism and the Significance of 4-Carboxy Derivatives
Tiagabine undergoes metabolism primarily through two known pathways: thiophene ring oxidation leading to 5-oxo-tiagabine, and glucuronidation . The metabolism of tiagabine is predominantly mediated by the cytochrome P450 3A (CYP3A) isoform in the liver .
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They represent major elimination products of tiagabine
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They can be used as markers of drug intake and compliance
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They may have unique pharmacokinetic profiles that affect drug clearance
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They serve as targets for the development of analytical methods
The 4-carboxy derivative specifically represents an important metabolic product that has been identified in human studies . The ethyl ester form present in Tiagabine-d9 4-Carboxy-O-ethyl likely represents a derivatized version created to improve stability or chromatographic properties for analytical purposes.
Comparison with Related Compounds
To fully understand Tiagabine-d9 4-Carboxy-O-ethyl, it is valuable to compare it with related compounds:
Table 3: Comparison of Tiagabine and Related Compounds
The structural differences between these compounds are significant for their specific applications. For instance, the methyl ester derivative ((R)-Tiagabine 4-carboxy-O-methyl) is similar to Tiagabine-d9 4-Carboxy-O-ethyl but lacks the deuterium labeling and has a methyl rather than ethyl ester . This makes it less suitable as an internal standard for mass spectrometry applications where isotopic distinction is required.
Similarly, other deuterated analogs like Tiagabine-methyl-d6 HCl feature deuteration at different positions or to different degrees, making them suitable for specific analytical applications where those particular parts of the molecule are of interest .
Current Research Applications
Tiagabine-d9 4-Carboxy-O-ethyl is currently being utilized in various research applications:
Analytical Method Development
Researchers are using Tiagabine-d9 4-Carboxy-O-ethyl to develop increasingly sensitive and specific methods for detecting tiagabine and its metabolites in biological matrices . These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity for accurate quantification.
Pharmacokinetic Studies
In pharmacokinetic research, Tiagabine-d9 4-Carboxy-O-ethyl serves as a critical tool for investigating how tiagabine is metabolized in the body. These studies are essential for understanding:
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The rate and extent of metabolite formation
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The influence of genetic variations on metabolism
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Potential drug-drug interactions affecting metabolism
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Differences in metabolism between special populations (e.g., patients with hepatic impairment)
Quality Control Applications
Pharmaceutical companies utilize Tiagabine-d9 4-Carboxy-O-ethyl in quality control procedures to ensure the consistent production of tiagabine-containing medications . By providing a reliable internal standard, this compound helps manufacturers maintain tight control over production processes and verify the quality of their products.
The compound exemplifies the growing importance of stable isotope-labeled analogs in modern pharmaceutical research, particularly in the development and validation of sensitive and specific analytical methods. By enabling more accurate quantification and providing reliable reference points for analysis, Tiagabine-d9 4-Carboxy-O-ethyl contributes significantly to our understanding of tiagabine metabolism and facilitates various applications in research, quality control, and clinical settings .
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